molecular formula C8H15NO2 B8224387 (R)-2-(Azetidin-1-ylmethyl)butanoic acid

(R)-2-(Azetidin-1-ylmethyl)butanoic acid

Cat. No.: B8224387
M. Wt: 157.21 g/mol
InChI Key: IAAFCKSSFDRANE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Azetidin-1-ylmethyl)butanoic acid is a chiral compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the [2+2] cycloaddition reaction to form the azetidine ring . This reaction can be catalyzed by various metal catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of ®-2-(Azetidin-1-ylmethyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-(Azetidin-1-ylmethyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-1-ylmethyl alcohols .

Mechanism of Action

The mechanism of action of ®-2-(Azetidin-1-ylmethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Azetidin-1-ylmethyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the azetidine ring and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

(2R)-2-(azetidin-1-ylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFCKSSFDRANE-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN1CCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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